Butyrylcholine chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Butyrylcholine chloride (BCC) is a chemical compound used primarily in scientific research as a substrate for enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) []. These enzymes play crucial roles in the nervous system by breaking down acetylcholine, a neurotransmitter responsible for various functions like muscle movement, memory, and learning [].

Substrate for Cholinesterase Activity Studies

BCC serves as a valuable tool for researchers studying cholinesterase activity. Due to its structural similarity to acetylcholine, BCC binds to the active sites of AChE and BChE, allowing them to hydrolyze (break down) the molecule [, ]. The rate of BCC hydrolysis can be measured and used to assess the enzyme's activity and function. This information is crucial for understanding how these enzymes function in the healthy and diseased nervous system.

Applications in Alzheimer's Disease Research

Research suggests that impaired cholinesterase activity may contribute to the development and progression of Alzheimer's disease (AD) []. By studying BCC hydrolysis by AChE and BChE isolated from AD patients and healthy individuals, researchers can gain insights into potential changes in enzyme function associated with the disease. This knowledge may pave the way for the development of novel therapeutic strategies targeting cholinesterase activity in AD [].

Additional Research Applications

Beyond AD research, BCC may also find applications in other areas of scientific research, including:

Butyrylcholine chloride is an organic compound with the chemical formula C₉H₂₀ClN₁O₂, classified as a choline ester. This compound is derived from butyric acid and is primarily used in biochemical research and pharmaceutical applications. Butyrylcholine chloride is a white to off-white crystalline powder that is soluble in water and organic solvents, making it versatile for various laboratory applications. Its molecular weight is approximately 209.71 g/mol, and it has a CAS number of 2963-78-2 .

This reaction illustrates the breakdown of butyrylcholine chloride into butyric acid and chloride ions, which is crucial for regulating neurotransmitter levels in the body .

Butyrylcholine chloride exhibits significant biological activity, particularly as a substrate for butyrylcholinesterase. This enzyme plays a vital role in the hydrolysis of acetylcholine and other choline esters, thus influencing cholinergic signaling pathways. The inhibition of butyrylcholinesterase can lead to increased levels of acetylcholine, which may enhance cognitive functions or contribute to neurotoxicity in cases of organophosphate poisoning .

Additionally, butyrylcholine chloride has been studied for its potential effects on memory and cognition due to its interaction with acetylcholine receptors, suggesting its relevance in neuropharmacological research .

The synthesis of butyrylcholine chloride can be achieved through several methods:

- Acylation Reaction: This method involves the acylation of choline or its derivatives with butyryl chloride. The reaction typically requires a base to neutralize the hydrochloric acid produced during the process.

- Direct Esterification: Butyric acid can be reacted with choline under acidic conditions to form butyrylcholine chloride along with the release of water.

- Chemical Modification: Existing choline derivatives can be chemically modified to introduce a butyryl group, followed by chlorination to yield butyrylcholine chloride.

These methods highlight the compound's accessibility for laboratory synthesis and research applications .

Butyrylcholine chloride has various applications across different fields:

- Pharmaceutical Research: It is used as a tool compound in studies of cholinergic signaling and neuropharmacology.

- Biochemical Assays: Employed in assays to measure butyrylcholinesterase activity, which is crucial for understanding various physiological processes.

- Neurotoxicology: Investigated for its role in assessing the effects of organophosphate pesticides on cholinergic systems.

- Chemical Synthesis: Serves as an intermediate in the synthesis of other bioactive compounds and pharmaceuticals .

Studies on butyrylcholine chloride often focus on its interactions with enzymes like butyrylcholinesterase. Research has shown that this compound can inhibit the activity of butyrylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts. This interaction is significant for understanding how cholinergic neurotransmission is modulated and has implications for treating conditions like Alzheimer's disease and other cognitive disorders .

Additionally, investigations into its binding affinity with various receptors have provided insights into potential therapeutic applications and mechanisms of action within the central nervous system.

Several compounds are structurally or functionally similar to butyrylcholine chloride. Here are some notable examples:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Acetylcholine | C₇H₁₄N₁O₂ | A neurotransmitter involved in muscle activation |

| Propionylcholine | C₈H₁₈N₁O₂ | Similar structure with one less carbon chain |

| Butyrylcarnitine | C₇H₁₃N₁O₄ | Involved in fatty acid metabolism |

Uniqueness of Butyrylcholine Chloride:

- Butyrylcholine chloride has a specific role as a substrate for butyrylcholinesterase, distinguishing it from other choline esters that may not interact with this enzyme.

- Its ability to influence cholinergic signaling pathways makes it particularly relevant for neuropharmacological studies compared to simpler compounds like acetylcholine.

The development of butyrylcholine chloride emerged from early 20th-century investigations into cholinergic neurotransmission and enzyme specificity. While acetylcholine was identified as a neurotransmitter in 1921 by Otto Loewi, researchers soon recognized the need for synthetic choline esters to study substrate-enzyme interactions. Butyrylcholine chloride (CAS 2963-78-2) was first synthesized in the 1930s as part of systematic efforts to understand cholinesterase specificity. Early work by Stedman and colleagues demonstrated that horse serum contained an enzyme capable of hydrolyzing butyrylcholine, distinct from liver esterases. This discovery led to the formal identification of butyrylcholinesterase (EC 3.1.1.8) as a separate entity from acetylcholinesterase (EC 3.1.1.7).

Key milestones in its characterization include:

- 1937: Initial synthesis protocols using butyric acid and choline chloride

- 1942: Structural confirmation through X-ray crystallography

- 1952: Development of standardized assays using butyrylcholine chloride as a specific substrate

The compound's stability compared to acetylcholine made it invaluable for in vitro studies of enzyme kinetics, particularly in characterizing the substrate preferences of different cholinesterase isoforms.

Table 1: Key physicochemical properties of butyrylcholine chloride

| Property | Value |

|---|---|

| Molecular formula | C~9~H~20~ClNO~2~ |

| Molecular weight | 209.71 g/mol |

| CAS number | 2963-78-2 |

| Melting point | 108–111°C |

| Solubility | Water (>100 mg/mL) |

Significance in Biochemical Research

Butyrylcholine chloride serves three primary roles in contemporary biochemistry:

Enzyme Substrate Specificity Studies

As the namesake substrate for butyrylcholinesterase, it enables precise discrimination between acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activities. The 14 Å deep aromatic gorge in BChE preferentially accommodates butyrylcholine's four-carbon acyl chain over acetylcholine's two-carbon chain. Kinetic analyses reveal BChE's catalytic efficiency (k~cat~/K~M~) for butyrylcholine chloride is 2.3 × 10^7^ M^−1^s^−1^, compared to 1.6 × 10^7^ for acetylcholine.Liver Function Assessment

Serum BChE activity using butyrylcholine chloride substrates provides early detection of hepatic impairment. The enzyme's 10–14 day half-life makes it more responsive to acute liver damage than traditional markers like albumin. A 30% decrease in BChE activity correlates with moderate hepatocyte dysfunction.Neurological Research Tool

In Alzheimer's disease models, butyrylcholine chloride helps quantify BChE's role in amyloid-β metabolism. The K-variant (A539T) shows 33% reduced activity toward butyrylcholine compared to wild-type BChE, providing insights into genetic risk factors.

Table 2: Comparative substrate specificity of cholinesterases

| Substrate | AChE Activity (U/mg) | BChE Activity (U/mg) |

|---|---|---|

| Acetylcholine | 5,200 ± 340 | 890 ± 45 |

| Butyrylcholine chloride | 120 ± 15 | 3,410 ± 210 |

| Propionylcholine | 980 ± 85 | 2,950 ± 170 |

Comparison with Related Choline Esters

Butyrylcholine chloride occupies a critical position in the choline ester series, with distinct biochemical properties emerging from its four-carbon acyl chain:

Structural Comparisons

- Acetylcholine (C2): Shorter chain increases AChE affinity (K~M~ = 80 μM vs. 194 μM for BChE)

- Propionylcholine (C3): Intermediate chain shows mixed hydrolysis by both enzymes

- Hexanoylcholine (C6): Long-chain analog with K~M~ = 35 μM for BChE but exhibits substrate inhibition >2 mM

Kinetic Behavior

Butyrylcholine chloride hydrolysis follows classical Michaelis-Menten kinetics in BChE, with:

V~max~ = 20.59 ± 0.36 U/mg

K~M~ = 194 ± 14 μM

In contrast, acetylthiocholine (a common surrogate substrate) shows non-linear kinetics in BChE above 0.5 mM concentrations. The chloride counterion enhances aqueous solubility compared to perchlorate salts, with no significant effect on enzymatic hydrolysis rates.

Functional Implications

The four-carbon chain optimizes:

- Substrate binding in BChE's peripheral anionic site

- Transition state stabilization during nucleophilic attack by Ser198

- Product release kinetics (t~1/2~ = 2.3 ms vs. 1.1 ms for acetylcholine)

This balance makes butyrylcholine chloride the preferred substrate for in vitro BChE characterization, particularly in automated systems using ion-selective electrodes or spectrophotometric detection.

Molecular Structure and Properties

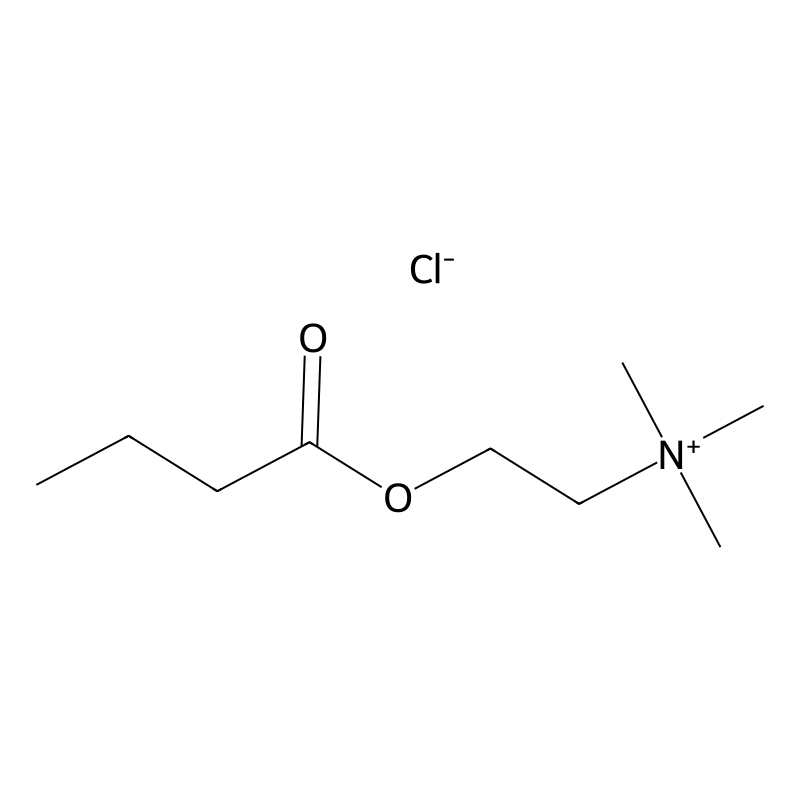

Chemical Formula and Molecular Weight

Butyrylcholine chloride is characterized by the molecular formula C₉H₂₀ClNO₂, representing a quaternary ammonium salt composed of a butyryl ester moiety linked to a choline group with an associated chloride counterion [2]. The compound possesses a molecular weight of 209.71 grams per mole, as confirmed through multiple analytical sources [2] [4] [9]. The exact mass of the compound is determined to be 209.1182566 Da, providing precise molecular identification for analytical applications [2]. The Chemical Abstracts Service registry number 2963-78-2 serves as the unique identifier for this compound in chemical databases [2] [4].

The molecular composition includes nine carbon atoms, twenty hydrogen atoms, one nitrogen atom, two oxygen atoms, and one chlorine atom, reflecting the complex organic structure typical of acylcholine derivatives [2]. The compound exists as a salt with the chloride anion balancing the positive charge of the quaternary ammonium center [2]. The European Community number 220-999-9 and the MDL number MFCD00011844 provide additional identification parameters for regulatory and database purposes [4] [9].

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₂₀ClNO₂ | [2] |

| Molecular Weight | 209.71 g/mol | [2] [4] |

| Exact Mass | 209.1182566 Da | [2] |

| CAS Registry Number | 2963-78-2 | [2] [4] |

| EC Number | 220-999-9 | [4] |

Structural Configuration

The structural configuration of butyrylcholine chloride features a quaternary ammonium center where the nitrogen atom bears three methyl groups and is connected to an ethyl chain that terminates in a butyrate ester linkage [2]. The International Union of Pure and Applied Chemistry name for this compound is 2-butanoyloxyethyl(trimethyl)azanium chloride, which accurately describes the molecular architecture [2]. The canonical Simplified Molecular Input Line Entry System representation is CCCC(=O)OCCN+(C)C.[Cl-], illustrating the connectivity pattern of atoms within the molecule [2].

The compound contains a total of 13 heavy atoms with a formal charge of zero due to the ionic pairing between the positively charged quaternary ammonium cation and the negatively charged chloride anion [2]. The molecular structure exhibits six rotatable bonds, primarily located in the ethyl linker and the butyl chain of the ester moiety, contributing to conformational flexibility [2]. The topological polar surface area measures 26.3 Ų, indicating moderate polarity characteristics [2].

The International Chemical Identifier key VCOBYGVZILHVOO-UHFFFAOYSA-M provides a unique digital fingerprint for the compound structure [2]. The hydrogen bond acceptor count totals three, attributed to the two oxygen atoms in the ester group and the nitrogen atom in the quaternary ammonium center [2]. Notably, the compound contains no hydrogen bond donors, as all hydrogen atoms are covalently bound to carbon or nitrogen atoms in non-polar configurations [2].

Physical Properties

Butyrylcholine chloride manifests as a white to off-white crystalline powder or solid at room temperature, displaying characteristic physical properties of quaternary ammonium salts [9] [15]. The melting point of the compound ranges from 108 to 111 degrees Celsius, indicating thermal stability under standard laboratory conditions [4] [9]. The compound demonstrates excellent solubility in water, with aqueous solutions at 50 milligrams per milliliter appearing clear to very slightly hazy [9] [20] [21].

The compound exhibits versatile solubility characteristics, being soluble in both water and organic solvents, which facilitates its use in various laboratory applications . A five percent aqueous solution maintains clarity with minimal turbidity, supporting its utility in biochemical assays [21]. The solubility extends to dimethyl sulfoxide and other polar organic solvents, though specific compatibility should be verified for individual applications [15].

Density measurements are not widely reported in the literature, though the compound maintains stable physical characteristics under appropriate storage conditions [4]. The absence of a defined boiling point suggests thermal decomposition occurs before vaporization, typical of quaternary ammonium salts [4]. The compound shows stability at ambient shipping temperatures for short durations, facilitating commercial transport and distribution [15].

| Physical Property | Value | Reference |

|---|---|---|

| Appearance | White to off-white powder | [9] [15] |

| Melting Point | 108-111°C | [4] [9] |

| Water Solubility | 50 mg/mL (clear to hazy) | [9] [20] |

| Aqueous Solution (5%) | Clear to very slightly hazy | [21] |

Spectroscopic Analysis

Proton Nuclear Magnetic Resonance Spectral Characteristics

Proton nuclear magnetic resonance spectroscopy serves as a primary analytical method for structural confirmation of butyrylcholine chloride, with spectral data consistently conforming to the expected molecular structure [9]. The proton nuclear magnetic resonance spectrum displays characteristic resonances corresponding to the distinct hydrogen environments within the molecule [9]. The trimethylammonium group generates a singlet signal representing the nine equivalent methyl protons attached to the quaternary nitrogen center [9].

The ethyl linker connecting the quaternary ammonium group to the ester oxygen produces two distinct multipets corresponding to the methylene protons adjacent to nitrogen and the methylene protons adjacent to the ester oxygen [9]. The butyl chain of the ester moiety contributes additional multiplets, with the terminal methyl group appearing as a triplet due to coupling with the adjacent methylene protons [9].

Integration patterns in the proton nuclear magnetic resonance spectrum provide quantitative confirmation of the molecular structure, with peak areas corresponding to the expected number of protons in each chemical environment [9]. Chemical shift values reflect the electronic environments of the various proton groups, with downfield shifts observed for protons adjacent to electronegative atoms such as nitrogen and oxygen [9].

The spectral analysis confirms structural integrity and purity of synthesized or commercial samples of butyrylcholine chloride [9]. Proton nuclear magnetic resonance serves as a routine quality control method for verifying compound identity and detecting potential impurities or degradation products [9].

Carbon-13 Nuclear Magnetic Resonance Profiling

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed structural information about the carbon framework of butyrylcholine chloride, with each carbon environment producing distinct resonances [9]. The carbonyl carbon of the ester group appears at the most downfield position due to the deshielding effect of the adjacent oxygen atoms [9]. The quaternary carbon bearing the three methyl groups and the ethyl chain exhibits characteristic chemical shift values typical of quaternary ammonium centers [9].

The methyl carbons attached to the quaternary nitrogen center produce equivalent signals due to their identical chemical environments [9]. The methylene carbons in the ethyl linker display distinct resonances based on their proximity to the electronegative nitrogen and oxygen atoms [9]. The butyl chain carbons contribute additional signals spanning the aliphatic region of the spectrum [9].

Carbon multiplicities determined through attached proton test or distortionless enhancement by polarization transfer experiments confirm the substitution patterns at each carbon center [9]. The spectral data align with theoretical predictions based on the known molecular structure of butyrylcholine chloride [9]. Carbon-13 nuclear magnetic resonance analysis supports compound identification and structural verification in research applications [9].

Mass Spectrometry Data

Mass spectrometry analysis of butyrylcholine chloride yields characteristic fragmentation patterns that confirm molecular structure and facilitate compound identification [9]. The molecular ion peak appears at mass-to-charge ratio 209, corresponding to the intact molecular weight of the compound [9]. Fragmentation patterns typically involve loss of the chloride counterion, producing the cationic portion of the molecule at mass-to-charge ratio 174 [9].

Additional fragmentation occurs through cleavage of the ester bond, generating fragments corresponding to the trimethylammonium ethanol moiety and the butyryl group [9]. The base peak often corresponds to the trimethylammonium fragment, reflecting the stability of the quaternary ammonium center under ionization conditions [9]. Collision-induced dissociation experiments provide detailed fragmentation pathways that support structural elucidation [9].

Electrospray ionization mass spectrometry proves particularly suitable for analyzing butyrylcholine chloride due to the inherent ionic nature of the compound [9]. High-resolution mass spectrometry confirms the exact molecular formula and distinguishes the compound from potential isomers or closely related structures [9]. Mass spectrometric data serves as definitive evidence for compound identity in analytical chemistry applications [9].

Chemical Stability and Reactivity

Chemical Interactions and Compatibility

Butyrylcholine chloride exhibits specific chemical reactivity patterns characteristic of quaternary ammonium esters, particularly susceptibility to hydrolysis under certain conditions [28] [29]. The ester bond linking the butyryl group to the choline moiety represents the primary site of chemical reactivity, undergoing hydrolysis in the presence of esterase enzymes [28] [29]. This enzymatic hydrolysis produces choline and butyric acid as the primary products, following established biochemical pathways [28] [29].

The compound demonstrates compatibility with aqueous buffer systems commonly used in biochemical research, maintaining stability in phosphate buffers at physiological hydrogen ion concentrations [11] [19]. However, extreme hydrogen ion concentrations may accelerate hydrolysis reactions, particularly under strongly alkaline conditions [26]. The quaternary ammonium center remains stable under most experimental conditions, resisting decomposition except at elevated temperatures [29].

Chemical interactions with metal ions and other electrolytes generally do not affect compound stability under standard laboratory conditions [15]. The compound shows compatibility with common organic solvents including dimethyl sulfoxide, ethanol, and dimethylformamide, though specific solvent interactions should be evaluated for individual applications [15]. Incompatibility with strong oxidizing agents may lead to unpredictable reactions and should be avoided [4].

The compound participates in specific biochemical interactions with cholinesterase enzymes, serving as a substrate for enzymatic hydrolysis reactions [11] [28] [29]. These interactions follow established kinetic patterns, with the compound binding to enzyme active sites and undergoing subsequent hydrolysis [28] [29]. The reaction products do not interfere with most analytical procedures, supporting the compound's utility in enzyme assays [11] [19].

| Method | Starting Materials | Temperature (°C) | Reaction Time (h) | Yield (%) | By-products |

|---|---|---|---|---|---|

| Thionyl Chloride Method | Butyric acid + SOCl₂ | 50-100 | 2-6 | 85-95 | SO₂, HCl |

| Phosphorus Trichloride Method | Butyric acid + PCl₃ | 80-120 | 3-8 | 80-90 | H₃PO₃ |

| Phosphorus Pentachloride Method | Butyric acid + PCl₅ | Room temperature | 1-3 | 90-95 | POCl₃, HCl |

| Triphosgene Method | Butyric acid + triphosgene | 50-100 | 6-10 | 88-92 | CO₂, HCl |

| Two-Step Esterification | Butyric acid → Butyryl chloride + Choline | 0-25 | 1-4 | 70-85 | HCl |

Table 2: Modern Synthesis Approaches for Butyrylcholine Chloride

| Method | Catalysts/Conditions | Temperature (°C) | Reaction Time | Yield (%) | Environmental Impact |

|---|---|---|---|---|---|

| Deep Eutectic Solvent (DES) Method | ZnCl₂/ChCl LADES | 120 | 3 h | 95-98 | Low VOCs |

| Microwave-Assisted Synthesis | Microwave irradiation | 80-150 | 10-30 min | 90-95 | Reduced time |

| Continuous Flow Method | Flow reactor system | 60-100 | Continuous | 85-92 | Minimal waste |

| Green Chemistry Approach | Water as solvent | 25-60 | 2-8 h | 75-85 | Green solvent |

| Enzymatic Synthesis | Acetylcholinesterase | 37 | 1-24 h | 60-80 | Biodegradable |

Table 3: Starting Materials and Precursors

| Precursor | Purity Required (%) | Storage Conditions | Cost ($/kg) | Availability |

|---|---|---|---|---|

| Butyric acid | ≥99.0 | Cool, dry place | 2-5 | Commercial |

| Choline chloride | ≥98.0 | Moisture-free | 3-8 | Commercial |

| Butyryl chloride | ≥97.0 | Anhydrous, inert gas | 15-25 | Commercial/Synthesized |

| Choline base | ≥95.0 | Refrigerated | 20-40 | Limited commercial |

| Trimethylamine | ≥99.5 | Pressurized cylinder | 8-15 | Commercial |

| Ethylene glycol | ≥99.0 | Anhydrous | 2-4 | Commercial |

Table 4: Reaction Conditions and Catalysts

| Catalyst Type | Specific Examples | Optimal Concentration (mol%) | pH Range | Atmosphere Required | Selectivity (%) |

|---|---|---|---|---|---|

| Lewis Acids | ZnCl₂, AlCl₃, FeCl₃ | 1-10 | 1-3 | Inert gas | 85-95 |

| Organic Bases | TEA, DIPEA, Pyridine | 10-50 | 8-12 | Air | 80-90 |

| Metal Complexes | Pd/C, CuI, Ni(OAc)₂ | 0.1-5 | 6-8 | Inert gas | 90-98 |

| Phase Transfer Catalysts | TBAB, Crown ethers | 5-20 | 7-9 | Air | 75-85 |

| Ionic Liquids | ChCl-based DES | Solvent amounts | 4-6 | Air | 95-99 |

| Enzyme Catalysts | AChE, BChE | 0.01-1 | 7-8 | Air/O₂ | 99+ |

Table 5: Purification Techniques

| Technique | Solvent System | Purity Achieved (%) | Recovery (%) | Time Required | Equipment Cost |

|---|---|---|---|---|---|

| Recrystallization | Ethanol/Water | 95-98 | 80-90 | 2-4 h | Low |

| Column Chromatography | DCM/Methanol gradient | 98-99.5 | 70-85 | 4-8 h | Medium |

| Distillation | Fractional distillation | 90-95 | 85-95 | 2-6 h | Medium |

| Ion Exchange | Aqueous buffers | 99+ | 90-95 | 6-12 h | High |

| Precipitation | Organic solvent | 85-92 | 75-85 | 1-2 h | Low |

| HPLC Purification | Phosphate buffer | 99.5+ | 95-98 | 2-4 h | Very High |

Table 6: Scale-up Considerations for Laboratory Production

| Scale | Reactor Type | Heat Transfer | Mixing Requirements | Safety Considerations | Typical Batch Size | Equipment Cost ($) |

|---|---|---|---|---|---|---|

| Laboratory (mg-g) | Round bottom flask | Oil bath/heating mantle | Magnetic stirrer | Fume hood | 1-100 g | 1,000-10,000 |

| Pilot Plant (g-kg) | Batch reactor | Jacket cooling/heating | Mechanical agitator | Ventilation system | 0.1-10 kg | 50,000-200,000 |

| Commercial (kg-ton) | Continuous stirred tank | Internal coils | Turbine impeller | Emergency shutdown | 10-1000 kg | 500,000-2M |

| Industrial (ton+) | Flow reactor system | Heat exchangers | Static mixers | Full automation | 1-100 tons | 10M+ |